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molecular formula C9H11NO3 B8362215 (+/-)-2-Methoxy-2-(4'-aminophenyl)-acetic acid

(+/-)-2-Methoxy-2-(4'-aminophenyl)-acetic acid

Cat. No. B8362215
M. Wt: 181.19 g/mol
InChI Key: GDWALNQPKHTANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345680B2

Procedure details

2-(4-Acetamidophenyl)-2-methoxyacetic acid (7.1 g, 31.8 mmol) was heated with hydrazine monohydrate (40 ml) for 16 hr, cooled and concentrated in vacuo. The resulting residual oil was purified by silica gel column chromatography (eluent 20-40% methanol in CH2Cl2) to give 2.6 g (45%) of (±)-2-methoxy-2-(4′-aminophenyl)-acetic acid
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([O:15][CH3:16])[C:12]([OH:14])=[O:13])=[CH:7][CH:6]=1)(=O)C>O.NN>[CH3:16][O:15][CH:11]([C:8]1[CH:7]=[CH:6][C:5]([NH2:4])=[CH:10][CH:9]=1)[C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(C(=O)O)OC
Name
Quantity
40 mL
Type
solvent
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residual oil was purified by silica gel column chromatography (eluent 20-40% methanol in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
COC(C(=O)O)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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